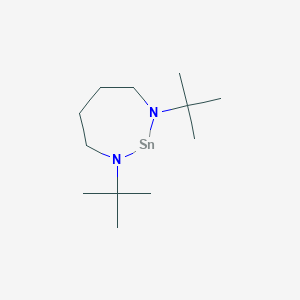

N,N'-Di-t-butyl-2,3-diamidobutanetin(II)

Description

The exact mass of the compound N,N'-Di-t-butyl-2,3-diamidobutanetin(II), 98%, contained in 50 ml Swagelok cylinder for CVD/ALD is 318.111801 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N'-Di-t-butyl-2,3-diamidobutanetin(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Di-t-butyl-2,3-diamidobutanetin(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-ditert-butyl-1,3,2λ2-diazastannepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2.Sn/c1-11(2,3)13-9-7-8-10-14-12(4,5)6;/h7-10H2,1-6H3;/q-2;+2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXWRBRVIBWLSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCCCN([Sn]1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Electronic Architecture and Catalytic Utility of Cyclic Diamidostannylenes

Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Cyclic diamidostannylenes (NHSns) represent a sophisticated class of "heavy carbene" analogues where a divalent tin atom is stabilized within an N-heterocyclic framework. Unlike their transient carbon counterparts, NHSns exhibit a unique electronic duality: they possess a singlet ground state with a chemically accessible lone pair (nucleophilic) and a vacant p-orbital (electrophilic).

For the drug development sector, the value of NHSns lies not in their biological activity—which is limited by tin toxicity—but in their catalytic precision . They serve as tunable ligands and main-group catalysts for hydroboration and ring-opening polymerization (ROP), enabling the synthesis of chiral pharmaceutical intermediates and biodegradable drug-delivery polymers under mild conditions.

Fundamental Electronic Architecture

The reactivity of cyclic diamidostannylenes is dictated by the electronic configuration of the central Sn(II) atom. Understanding this architecture is prerequisite to predicting their catalytic behavior.

1.1 Orbital Hybridization and Stabilization

In the ground state, the tin atom in an NHSn adopts a singlet configuration (

-

-Withdrawal: The electronegative nitrogen atoms withdraw electron density through the

-

-Donation: The filled p-orbitals of the adjacent nitrogen atoms donate electron density into the empty

However, unlike N-heterocyclic carbenes (NHCs), the

1.2 Visualization of Orbital Interactions

Figure 1: Orbital interaction diagram showing the dual stabilization of the Sn(II) center via N-to-Sn π-donation and the presence of the chemically active lone pair.

Experimental Protocol: Synthesis of N,N'-Di-tert-butyl-diazastannylene

Methodology: Transamination (Lappert’s Method)

Rationale: This protocol is preferred over salt metathesis (

2.1 Reagents and Equipment

-

Precursor: Bis[bis(trimethylsilyl)amino]tin(II) (

) – The "Lappert Stannylene". -

Ligand:

-di-tert-butyl-ethylenediamine. -

Solvent: Anhydrous Pentane or Hexane (dried over Na/K alloy).

-

Atmosphere: Strictly inert (Argon or Nitrogen glovebox). Sn(II) species are oxidation-sensitive.

2.2 Step-by-Step Workflow

-

Preparation: In a glovebox, dissolve 1.0 eq (approx. 2.2 g) of

in 20 mL of anhydrous pentane. -

Addition: Add 1.0 eq of the diamine dropwise at room temperature.

-

Reaction: Stir the solution for 12 hours. The solution typically turns from orange to deep red or yellow depending on the specific ligand backbone.

-

Self-Validation (The Driving Force): The reaction releases hexamethyldisilazane (

), which is volatile.-

Checkpoint: Monitor the reaction by

NMR. The disappearance of the

-

-

Isolation: Remove the solvent and the volatile byproduct under dynamic vacuum (

mbar). -

Purification: Recrystallize the residue from a concentrated pentane solution at -30°C.

-

Characterization:

- NMR: Expect a signal in the range of +100 to +300 ppm (highly sensitive to coordination environment).

-

X-Ray: Confirm monomeric structure (preventing oligomerization is key for catalytic activity).

Figure 2: The self-validating transamination workflow. The removal of volatile hexamethyldisilazane drives the reaction to completion.

Catalytic Utility in Pharmaceutical Synthesis[1]

While stannylenes are not drugs, they are potent tools for constructing drug scaffolds. Their amphiphilic nature allows them to activate substrates that are otherwise inert to classic organic bases.

3.1 Chemoselective Hydroboration of Carbonyls

Cyclic diamidostannylenes catalyze the hydroboration of aldehydes and ketones to alcohols—a fundamental step in synthesizing chiral building blocks.

-

Mechanism: The Sn center activates the carbonyl oxygen (Lewis acid), while the hydride from the borane is transferred to the carbonyl carbon.

-

Advantage: High chemoselectivity for aldehydes over ketones and tolerance of other functional groups (e.g., nitro, halides) often found in API (Active Pharmaceutical Ingredient) precursors.

-

Data Point: Catalytic loading as low as 0.01 mol% has been reported for aldehyde reduction [1].[1]

3.2 Ring-Opening Polymerization (ROP)

NHSns act as initiators for the ROP of cyclic esters like

-

Relevance: This produces biodegradable polyesters (PLA, PCL) used in controlled-release drug delivery systems and absorbable sutures.

-

Control: The "living" nature of the polymerization allowed by the stannylene initiator affords polymers with narrow polydispersity indices (PDI < 1.2), critical for consistent drug release profiles [2].

Quantitative Electronic Parameters

The following table summarizes key electronic descriptors derived from DFT calculations (B3LYP/6-311++G**) for substituted tetrazastannylenes, illustrating how ligand design tunes reactivity [3].

| Substituent (R) on Nitrogen | Nucleophilicity (N) [eV] | Electrophilicity ( | HOMO-LUMO Gap [eV] | Stability Trend |

| H | 3.57 | 1.68 | 4.47 | Moderate |

| Methyl | 3.88 | 1.52 | 4.46 | High |

| t-Butyl | 4.03 | 1.38 | 4.49 | Highest |

| CF3 (Electron Withdrawing) | 2.52 | 2.75 | 5.59 | Low (High Lewis Acidity) |

Interpretation: Bulky, electron-donating groups like t-Butyl maximize nucleophilicity and kinetic stability, making them the superior choice for catalytic applications where the stannylene must attack a substrate (e.g., hydroboration). Electron-withdrawing groups increase Lewis acidity but compromise stability.

References

-

Stannylenes Bearing an Amino-Linked NHC Ligand as Efficient Catalysts for Hydroboration of Carbonyls and Imines. Source: PubMed / Wiley-VCH (2025) URL:[Link]

-

Stannylenes based on alkyl- and aryl-substituted diethylenetriamines: synthesis, structure, and catalytic activity. Source: ResearchGate / Russian Chemical Bulletin URL:[Link]

-

Novel N-heterocyclic Stannylenes (NHSns) Using DFT. Source: Physical Chemistry Research (2019) URL:[Link]

-

Coordination chemistry of N-heterocyclic stannylenes: a combined synthetic and Mössbauer spectroscopy study. Source: Inorganic Chemistry (ACS) URL:[Link]

Sources

Introduction: The Unique Reactivity of Divalent Tin Amides

An In-depth Technical Guide to the Reactivity of Tin(II) Diamides in Organometallic Chemistry

Tin(II) diamides, often referred to as stannylenes, represent a fascinating and highly reactive class of low-valent main group compounds. Their chemistry is dominated by the presence of a stereochemically active lone pair of electrons and two nucleophilic nitrogen centers bound to the electropositive tin(II) metal center.[1] This electronic structure imparts a dual character: they can act as potent nucleophiles and strong reducing agents, readily undergoing oxidation from Sn(II) to the more thermodynamically stable Sn(IV) state.[1][2] The steric bulk of the amide ligands, typically bulky silylamides like -N(SiMe₃)₂, is crucial for kinetically stabilizing the monomeric form and preventing intermolecular association, thereby preserving their high reactivity.[1][3] This guide provides an in-depth exploration of the synthesis, structure, and principal reaction pathways of tin(II) diamides, offering field-proven insights for researchers in organometallic chemistry, catalysis, and materials science.

Synthesis and Structural Diversity

The most common and efficient route to tin(II) diamides is the salt metathesis reaction between anhydrous tin(II) chloride (SnCl₂) and two equivalents of a suitable alkali metal amide, typically a lithium amide (LiNR₂).[3] This reaction is generally performed in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to control its exothermicity.[3]

The choice of the amide ligand is a critical experimental parameter that dictates the final structure of the complex. Sterically demanding ligands, such as the bis(trimethylsilyl)amide [N(SiMe₃)₂]⁻ or the [N(mesityl)(SiMe₃)]⁻ ligand, effectively shield the tin center, yielding monomeric, two-coordinate stannylenes in both solution and the solid state.[1][4] X-ray crystallographic studies of these monomeric species reveal a non-linear N-Sn-N geometry, a direct consequence of the repulsive effect of the non-bonding lone pair on the tin atom.[1] In contrast, using less bulky amide ligands can lead to the formation of dimeric or even trimeric structures, often involving bridging amide or halide ligands.[4][5]

Representative Experimental Protocol: Synthesis of Bis[bis(trimethylsilyl)amino]tin(II)

This protocol describes a standard synthesis for one of the most widely used tin(II) diamide precursors.

Materials:

-

Anhydrous Tin(II) Chloride (SnCl₂)

-

Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)

-

Anhydrous Diethyl Ether (Et₂O)

-

Anhydrous n-hexane

Procedure:

-

All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques due to the air-sensitive nature of the reactants and products.

-

A suspension of SnCl₂ (1 equivalent) is prepared in diethyl ether at 0 °C in a Schlenk flask equipped with a magnetic stir bar.

-

A solution of LiN(SiMe₃)₂ (2 equivalents) in diethyl ether is added dropwise to the stirred SnCl₂ suspension over 30 minutes. The low temperature is maintained to ensure controlled reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. The mixture will typically form a slurry containing precipitated lithium chloride.

-

The solvent is removed under reduced pressure, and the resulting residue is extracted with n-hexane.

-

The LiCl precipitate is removed by filtration through a pad of Celite.

-

The volume of the clear, yellow-orange filtrate is reduced in vacuo, and the solution is cooled to -35 °C to induce crystallization.

-

The resulting yellow-orange crystals of Sn[N(SiMe₃)₂]₂ are isolated, washed with a small amount of cold n-hexane, and dried under vacuum.

Self-Validating System (Characterization):

-

¹H NMR: A single resonance in the spectrum indicates the chemically equivalent trimethylsilyl protons.[3]

-

¹¹⁹Sn NMR: A characteristic chemical shift in the downfield region (e.g., +765 ppm in C₆D₆) is indicative of a two-coordinate Sn(II) center.

-

Molecular Weight: Cryoscopic or mass spectrometric analysis should confirm the monomeric nature of the compound.[3]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a monomeric tin(II) diamide.

Caption: General workflow for tin(II) diamide synthesis via salt metathesis.

Core Reactivity Patterns

The reactivity of tin(II) diamides can be categorized into several key pathways, all stemming from the unique electronic features of the Sn(II) center and the polar Sn-N bonds.

Insertion Reactions

One of the most characteristic reactions is the insertion of unsaturated organic molecules into the Sn-N bond.[3] This pathway is particularly facile with heterocumulenes like carbon dioxide (CO₂), isocyanates, and carbodiimides. For instance, CO₂ readily inserts into the Sn-N bond to form tin(II) carbamate complexes.[6] This reaction is typically irreversible and serves as a powerful method for the functionalization of CO₂.[6]

Caption: Mechanism of CO₂ insertion into a tin(II) diamide Sn-N bond.

Oxidative Addition and Redox Chemistry

The Sn(II) center, with its accessible lone pair, is a strong reducing agent, making oxidative addition a prevalent reaction pathway.[7] Tin(II) diamides react with a variety of oxidizing agents to form stable Sn(IV) species.

-

With Organic Azides: Reaction with organic azides (RN₃) leads to the formation of tin(IV) imido complexes with the concomitant elimination of dinitrogen (N₂). This reactivity is influenced by the electronic properties of the ligands on the tin center. The reaction is believed to proceed through the initial coordination of the azide to the tin(II) center, followed by intramolecular electron transfer and N₂ extrusion.

-

With Halogens and Halocarbons: Tin(II) diamides react readily with halogens (X₂) or even activated halocarbons like dichloromethane (CH₂Cl₂) to yield tin(IV) dihalide diamide complexes.[8]

-

With Diones: The reaction with certain 1,2-diones can proceed via a (4+1) oxidative cycloaddition, where the tin(II) center is oxidized to tin(IV) and becomes part of a five-membered ring.[9]

Caption: Oxidative addition of an organic azide to a tin(II) diamide.

Ligand Substitution (Metathesis)

The Sn-N bonds in tin(II) diamides are susceptible to cleavage by protic reagents (HA).[3] This metathetical reaction provides a convenient route to a wide range of other tin(II) compounds, such as alkoxides, thiolates, and heteroleptic amides. The driving force for these reactions is often the formation of the volatile amine HNR₂. For example, reacting Sn(NR₂)₂ with two equivalents of an alcohol (R'OH) yields the corresponding tin(II) dialkoxide, Sn(OR')₂.[10][11][12] This reactivity underscores their utility as versatile synthons for other low-valent tin species.[10][11]

Lewis Base and Acid Behavior

The stereochemically active lone pair on the tin(II) center allows these compounds to function as Lewis bases, forming adducts with Lewis acids. Conversely, the electron-deficient tin atom can also act as a Lewis acid, coordinating with Lewis bases, although this is less common for two-coordinate species where the metal center is sterically shielded.[13]

Applications in Catalysis and Materials Science

The unique reactivity of tin(II) diamides makes them valuable in several advanced applications.

-

Precursors for Materials: They serve as single-source precursors for the synthesis of tin-based materials like tin oxide (SnOₓ) or tin sulfide (SnS) nanowires and thin films.[10][11][14] Their volatility and clean decomposition pathways are advantageous for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes.[14]

-

Polymerization Catalysis: Tin(II) compounds, including those derived from diamides, are effective catalysts for ring-opening polymerization (ROP) of cyclic esters like lactide and lactones, producing biodegradable polymers such as polylactic acid (PLA).[15] They are also used in the production of polyurethanes.[16]

-

Reagents in Synthesis: Their ability to activate small molecules has led to their use in organic synthesis and as transfer agents for the [NR₂]⁻ group to other metal centers.[6][17]

Quantitative Data Summary

Spectroscopic data, particularly ¹¹⁹Sn NMR, is a cornerstone for characterizing these compounds. The chemical shift is highly sensitive to the coordination number and electronic environment of the tin nucleus.

| Compound | Ligand (NR₂) | ¹¹⁹Sn NMR Shift (ppm) | Coordination | Reference |

| Sn[N(SiMe₃)₂]₂ | -N(SiMe₃)₂ | +765 | 2 | [3] |

| Sn[N(mesityl)(SiMe₃)]₂ | -N(mesityl)(SiMe₃) | +473 | 2 | [4] |

| [(Me₃Si)₂NSn(µ-O₂CC₆H₂Ph₃)]₂ | -N(SiMe₃)₂ | +137.6 | 3 | [8] |

Table 1: Representative ¹¹⁹Sn NMR data for selected Tin(II) diamide derivatives, illustrating the effect of coordination number on chemical shift.

Conclusion and Future Outlook

Tin(II) diamides are foundational building blocks in low-valent main group chemistry. Their reactivity is characterized by a rich interplay of insertion, oxidative addition, and ligand metathesis pathways. The ability to tune their steric and electronic properties through judicious ligand design has established them as versatile precursors for advanced materials, catalysts for polymer synthesis, and unique reagents for chemical transformations. Future research will likely focus on harnessing their redox activity for novel catalytic cycles, such as the activation of CO₂ and other small molecules, and developing new chiral variants for applications in asymmetric synthesis.[18]

References

-

Pugh, T., et al. (2012). Tin(II) amide/alkoxide coordination compounds for production of Sn-based nanowires for lithium ion battery anode materials. Dalton Transactions, 41(31), 9349-9364. Available at: [Link][10][11]

-

Pal, A., et al. (2010). Synthesis of Monomeric Divalent Tin(II) Compounds with Terminal Chloride, Amide, and Triflate Substituents. European Journal of Inorganic Chemistry, 2010(33), 5299-5304. Available at: [Link][17]

-

Pugh, T., et al. (2012). Tin(ii) amide/alkoxide coordination compounds for production of Sn-based nanowires for lithium ion battery anode materials. Dalton Transactions. Available at: [Link][11]

-

Tang, Y., et al. (2004). Syntheses and Structural Characterization of a Monomeric Tin(II) Diamide and a Novel Chlorotin(II) Amide Trimer. Inorganic Chemistry, 43(22), 7239-7242. Available at: [Link][4]

-

Tang, Y., et al. (2004). Syntheses and structural characterization of a monomeric tin(II) diamide and a novel chlorotin(II) amide trimer. Inorganic Chemistry. Available at: [Link][5]

-

Sugimoto, H., et al. (2022). Redox-active tin(ii) complexes with sterically demanding o-phenylenediamido ligands and their reactivity with organic azides. Dalton Transactions, 51(25), 9605-9615. Available at: [Link]

-

Henriksson, M., et al. (2021). Synthesis, Characterization, and Thermal Study of Divalent Germanium, Tin, and Lead Triazenides as Potential Vapor Deposition Precursors. Inorganic Chemistry, 60(16), 12381-12390. Available at: [Link][14]

-

Garsuch, A., et al. (2016). Molecular and Coordination Chemistry of Tin(II). Freiburg University. Available at: [Link][12]

-

Fulton, J. R., et al. (2007). Synthesis and reactivity of tin amide complexes. Request PDF. Available at: [Link][6]

-

Harris, D. H., & Lappert, M. F. (1976). Di- and Trivalent Trimethylsilyl-Substituted Tin Amides and Related Compounds Such as Sn[N(SiMe3)2]2 or 3. Advances in Chemistry. Available at: [Link][3]

-

Corvan, P. J. (1977). PREPARATION AND PROPERTIES OF TIN(II) AMIDES AND SUBSTITUTED DIARYLTIN(II) COMPOUNDS. ProQuest. Available at: [Link][13]

-

Růžička, A., et al. (2014). Reactivity of Tin(II) Guanidinate with 1,2- and 1,3-Diones: Oxidative Cycloaddition or Ligand Substitution?. Organometallics, 33(22), 6546-6555. Available at: [Link][9]

-

Johnson, A. L., et al. (2013). Flexible coordination of the carboxylate ligand in tin(ii) amides and a 1,3-diaza-2,4-distannacyclobutanediyl. Dalton Transactions, 42(25), 9036-9047. Available at: [Link][8]

-

Chemistry LibreTexts (2023). Characteristic Reactions of Tin Ions (Sn²⁺, Sn⁴⁺). Available at: [Link][7]

-

MEL Science (2017). Tin: its oxidation states and reactions with it. Available at: [Link][2]

-

International Tin Association (2021). Tin battles climate change: latest carbon capture R&D. Available at: [Link][18]

-

Plajer, A. J., & Williams, C. K. (2021). Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide). ACS Macro Letters, 10(6), 777-783. Available at: [Link][15]

-

Patcham (n.d.). METAL-BASED CATALYSTS FOR POLYURETHANES AND POLYISOCYANURATES. Available at: [Link][16]

Sources

- 1. Bis[bis(trimethylsilyl)amino]tin(II) | 59863-13-7 | Benchchem [benchchem.com]

- 2. Tin: its oxidation states and reactions with it | MEL Chemistry [melscience.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Syntheses and structural characterization of a monomeric tin(II) diamide and a novel chlorotin(II) amide trimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Flexible coordination of the carboxylate ligand in tin(ii) amides and a 1,3-diaza-2,4-distannacyclobutanediyl - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Tin(ii) amide/alkoxide coordination compounds for production of Sn-based nanowires for lithium ion battery anode materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 13. PREPARATION AND PROPERTIES OF TIN(II) AMIDES AND SUBSTITUTED DIARYLTIN(II) COMPOUNDS. - ProQuest [proquest.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. patchamltd.com [patchamltd.com]

- 17. (PDF) Synthesis of Monomeric Divalent Tin(II) Compounds with Terminal Chloride, Amide, and Triflate Substituents [academia.edu]

- 18. internationaltin.org [internationaltin.org]

The Architecture of Heavier Carbene Analogues: A Comparative Guide to Saturated vs. Unsaturated N-Heterocyclic Stannylenes

Executive Summary

The isolation of stable N-heterocyclic carbenes (NHCs) revolutionized organometallic chemistry, prompting a natural progression down Group 14 to heavier metallylenes (Si, Ge, Sn, Pb)[1]. Among these, N-heterocyclic stannylenes (NHSns) possess unique dual-character reactivity: they act simultaneously as Lewis acids (via a vacant 5p-orbital) and Lewis bases (via an inert 5s-lone pair)[1]. However, the structural rules that govern NHC stability do not translate directly to tin. This technical guide provides an in-depth analysis of the electronic causality, synthetic protocols, and reactivity profiles that differentiate thermally robust saturated NHSns from their highly unstable unsaturated counterparts[2],[3].

Electronic Causality: The Saturated vs. Unsaturated Dichotomy

To understand why unsaturated NHSns are prone to decomposition while saturated NHSns are stable, one must analyze the orbital mechanics of the Sn(II) center.

In classical NHCs, an unsaturated (sp²) backbone provides thermodynamic stability through aromaticity (a 6π-electron system). However, for tin, the 5p orbitals are highly diffuse. The energy mismatch and poor spatial overlap between the nitrogen 2p orbitals and the tin 5p orbitals render any potential π-delocalization negligible[1].

Furthermore, the inert pair effect dictates that the Sn(II) lone pair resides in an orbital with predominantly s-character, leaving the orthogonal 5p orbitals for σ-bonding. Consequently, the ideal N–Sn–N bond angle is close to 90°.

-

Unsaturated Backbones: The rigid, planar sp² framework forces a wider N–Sn–N angle, introducing severe angular ring strain and electronic mismatch, leading to rapid thermal decomposition or oligomerization[3].

-

Saturated Backbones: The sp³ hybridized cyclic diamido framework is flexible. It can pucker to accommodate the acute bond angle demanded by the Sn(II) center, providing immense thermal robustness and allowing for diverse coordination chemistry[2],[3].

Fig 1: Electronic causality dictating the thermal stability of saturated vs unsaturated NHSns.

Quantitative Spectroscopic & Structural Signatures

The structural divergence between NHSn classes is heavily reflected in their spectroscopic data. ¹¹⁹Sn NMR spectroscopy is the definitive diagnostic tool for these systems. The chemical shift correlates directly with the coordination number and electron density at the tin center,[1].

Table 1: Comparative Properties of Stannylene Systems

| Property | Saturated NHSns,[1] | Unsaturated NHSns[3] | Sn(IV) Oxidation Products[4] |

| Backbone Hybridization | sp³ (e.g., -CH₂-CH₂-) | sp² (e.g., -CH=CH-) | sp³ (Retained from precursor) |

| Thermal Stability | Highly Robust (Stable at RT) | Thermally Unstable | Highly Stable |

| ¹¹⁹Sn NMR Shift (Monomer) | +359 to +454 ppm | N/A (Rapid decomposition) | -17 to -220 ppm |

| ¹¹⁹Sn NMR Shift (Dimer) | +50 to +70 ppm | N/A | N/A |

| Coordination Behavior | Monomeric or Dimeric (Bridging) | Monomeric (if shielded) | Tetrahedral / Octahedral |

| Typical Sn–N Bond Length | ~2.08 – 2.15 Å | ~2.10 – 2.18 Å | ~2.02 – 2.06 Å |

Note: Acyclic reference stannylenes, such as [Sn{N(SiMe₃)₂}₂], typically exhibit downfield shifts around +767 ppm, indicating a strictly two-coordinate, highly electron-deficient environment,[1].

Self-Validating Synthesis Protocols

The synthesis of NHSns requires rigorous exclusion of oxygen and moisture, as Sn(II) species are highly susceptible to oxidation (forming tristannoxanes)[1]. The following protocols are engineered as self-validating systems: the visual color changes and specific solubility profiles serve as real-time indicators of reaction success.

Fig 2: Self-validating synthetic workflow for saturated N-heterocyclic stannylenes.

Protocol A: Synthesis of a Saturated N-Heterocyclic Stannylene

Target: [{MeHCN(tBu)}₂Sn] (Chiral Racemic NHSn)[1]

-

Ligand Deprotonation: Dissolve the corresponding diamine precursor in dry diethyl ether under an inert argon atmosphere. Cool the flask to -78 °C.

-

Causality: Low temperatures prevent the highly reactive dilithiated intermediate from engaging in unwanted side reactions or ether cleavage.

-

-

Lithiation: Dropwise add 2.05 equivalents of n-Butyllithium (or LiN(TMS)₂). Allow the mixture to warm to room temperature and stir for 2 hours.

-

Transmetallation: Re-cool the mixture to -78 °C. Add exactly 1.0 equivalent of anhydrous SnCl₂.

-

Validation Check: The solution will rapidly transition to a deep red or deep yellow/orange color, confirming the formation of the Sn(II) complex[1].

-

-

Solvent Exchange & Filtration: Remove the diethyl ether in vacuo. Extract the resulting solid residue with dry n-hexane.

-

Causality: The byproduct, LiCl, is entirely insoluble in non-polar n-hexane, whereas the lipophilic tert-butyl groups of the NHSn render it highly soluble. Filtration through a Celite pad yields a pure, salt-free solution.

-

-

Crystallization: Concentrate the filtrate and store at -20 °C to -28 °C to yield pure crystals[1]. Validate via ¹¹⁹Sn NMR (expected singlet at δ = 454 ppm)[1].

Protocol B: One-Pot Reductive Route for Benzannulated/Unsaturated Systems

Because traditional salt metathesis often fails for unsaturated backbones due to thermal instability, a milder, salt-free reductive route is utilized[5].

-

Precursor Assembly: Combine N-substituted 1,4-diaza-1,3-butadiene and SnCl₂ in tetrahydrofuran (THF) at low temperatures.

-

Mild Reduction: Introduce 1,4-bis-(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene as a mild organosilicon reductant.

-

Causality: Harsh alkali metals (e.g., Li metal) cause over-reduction. This specific organosilicon reagent facilitates a single-step reduction without over-reducing the Sn(II) center[5].

-

-

Byproduct Removal: The volatile byproducts (trimethylsilyl chloride and pyrazine) are removed readily under vacuum, leaving the NHSn. Note that due to the thermolabile nature of unsaturated NHSns, metallic tin may precipitate as a decomposition byproduct, requiring immediate filtration[5].

Reactivity Profiles & Advanced Applications

The thermal robustness of saturated NHSns allows them to serve as versatile platforms for oxidative addition and coordination chemistry[2],[4].

Oxidative Addition of Chalcogens

Saturated NHSns react cleanly with elemental chalcogens (S, Se, Te) to form cyclodistannachalcogenide complexes containing four-membered Sn₂E₂ rings[2],[4],[1].

-

Mechanism: The Sn(II) center utilizes its lone pair to attack the chalcogen, undergoing a formal two-electron oxidation to Sn(IV).

-

Validation: This transformation is easily tracked via ¹¹⁹Sn NMR, where the chemical shift moves from the highly deshielded Sn(II) region (~ +400 ppm) to the shielded Sn(IV) region (e.g., -151 ppm for methyl iodide oxidation products)[4].

Atomic Layer Deposition (ALD) Precursors

Because saturated cyclic amides of Sn(II) are volatile and thermally stable, they are highly effective precursors for the Atomic Layer Deposition (ALD) of functional thin films like SnS and SnO₂[6],[1]. They vaporize efficiently at temperatures below 40 °C, allowing for low-temperature substrate deposition, which is critical for integrating semiconductor materials onto temperature-sensitive flexible substrates[6].

References

-

One-Pot Synthesis of Heavier Group 14 N-Heterocyclic Carbene Using Organosilicon Reductant MDPI URL: [Link]

-

Synthesis of N-Heterocyclic Stannylene (Sn(II)) and Germylene (Ge(II)) and a Sn(II) Amidinate and Their Application as Precursors for Atomic Layer Deposition ResearchGate URL: [Link]

-

Synthesis of chelating diamido Sn(IV) compounds from oxidation of Sn(II) and directly from Sn(IV) precursors Dalton Transactions (RSC Publishing) URL:[Link]

-

An indenide-tethered N-heterocyclic stannylene IUCr Journals URL: [Link]

-

Synthesis and reactivity of fluorenyl-tethered N-heterocyclic stannylenes RSC Publishing URL: [Link]

-

Synthesis of chelating diamido Sn(IV) compounds from oxidation of Sn(II) and directly from Sn ORCA (Cardiff University) URL:[Link]

-

Reactivity of N-Heterocyclic Stannylenes: Oxidative Addition of Chalcogen Elements to a Chiral NH-Sn System MDPI URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of chelating diamido Sn( iv ) compounds from oxidation of Sn( ii ) and directly from Sn( iv ) precursors - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT01022E [pubs.rsc.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

1268357-44-3 CAS number physical properties

A Comprehensive Technical Guide to CAS Number 1268357-44-3

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical and pharmaceutical research, the unique identification of substances through Chemical Abstracts Service (CAS) numbers is fundamental. This guide is intended to provide a thorough technical overview of the physical and chemical properties, biological activity, and relevant data for the compound associated with CAS number 1268357-44-3.

I. Identification and Physical Properties

A comprehensive search of scientific databases and chemical repositories has been conducted to ascertain the physical and chemical properties of the substance corresponding to CAS number 1268357-44-3.

Table 1: Physical and Chemical Properties of CAS Number 1268357-44-3

| Property | Value |

| Molecular Formula | Data Not Available |

| Molecular Weight | Data Not Available |

| Appearance | Data Not Available |

| Melting Point | Data Not Available |

| Boiling Point | Data Not Available |

| Solubility | Data Not Available |

| Density | Data Not Available |

| Vapor Pressure | Data Not Available |

| pKa | Data Not Available |

II. Chemical Structure and Synthesis

At present, the chemical structure and established synthetic routes for the compound designated by CAS number 1268357-44-3 are not publicly available in the searched scientific literature and chemical databases.

III. Biological Activity and Mechanism of Action

Information regarding the biological activity, pharmacological profile, and mechanism of action for the substance with CAS number 1268357-44-3 is not currently documented in the accessible scientific literature.

IV. Analytical Methods

Standardized analytical methods for the identification and quantification of the compound with CAS number 1268357-44-3 have not been reported in the available literature.

V. Safety and Handling

Detailed safety and handling information, including toxicity data and recommended personal protective equipment for the substance with CAS number 1268357-44-3, is not available at this time.

Despite a thorough investigation, no specific data pertaining to the physical properties, chemical structure, biological activity, or safety of the compound with CAS number 1268357-44-3 could be retrieved from the currently accessible scientific databases and literature. This suggests that the compound may be a novel or proprietary substance with limited public information. Researchers and professionals interested in this compound are advised to consult specialized commercial suppliers or proprietary databases that may hold information not available in the public domain. Further research and publication are required to elucidate the characteristics of this substance.

References

No public references are available for CAS number 1268357-44-3 at the time of this report.

Ligand Effects in N,N'-Di-tert-butyl-2,3-diamidobutane Metal Complexes

The following technical guide details the structural, electronic, and catalytic properties of metal complexes derived from N,N'-di-tert-butyl-2,3-diamidobutane .

Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The N,N'-di-tert-butyl-2,3-diamidobutane ligand framework represents a pinnacle of steric and stereochemical control in coordination chemistry. Unlike its ethylene-backbone congeners, the 2,3-butane backbone introduces a critical element of conformational rigidity and chirality (in rac or meso forms), while the bulky tert-butyl groups on the nitrogen atoms provide a massive steric shield. This guide analyzes how these specific structural features translate into enhanced stability for low-coordinate metal species and high stereoselectivity in catalytic applications such as olefin polymerization and hydroamination.

Ligand Architecture and Design Logic

Structural Components and Synergies

The efficacy of this ligand stems from the synergistic interplay between its two primary structural domains: the Backbone and the N-Substituents .

| Component | Structural Feature | Functional Consequence (Ligand Effect) |

| N-Substituents | tert-Butyl groups ( | Steric Gearing: Creates a deep, protective pocket around the metal center, preventing dimerization and enforcing monomeric active species. |

| Backbone | 2,3-Butylene unit | Rigidity & Chirality: The methyl groups on the backbone lock the chelate ring conformation (typically puckered), restricting fluxionality compared to ethylenediamine. |

| Donor Atoms | Amido Nitrogens ( | Electronic Hardness: Strong |

The "Butane Effect" vs. Ethylenediamine

While N,N'-di-tert-butylethylenediamine is a common ligand, the 2,3-diamidobutane variant offers superior stereocontrol. The backbone methyl groups generate non-bonded interactions with the tert-butyl groups, forcing the ligand into a specific "chiral twist." This pre-organization reduces the entropic cost of metal binding and transmits chiral information more effectively to the metal center.

Synthesis Workflow

The synthesis typically proceeds via the condensation of 2,3-butanedione with tert-butylamine, followed by reduction.

Figure 1: Synthetic pathway from commodity precursors to the active dilithio-diamido ligand salt.

Coordination Chemistry and Electronic Effects[1][2]

The Diamido -Donation

Upon double deprotonation, the ligand becomes a dianionic [N,N] donor. The amido nitrogens are hard bases, making them ideal partners for:

-

Group 4 Metals (Ti, Zr, Hf): Forming 10-14 electron cationic species active in polymerization.

-

Main Group Elements (Al, Ga, P, Si): Stabilizing low-coordinate species like silylenes or phosphenium ions.

Steric Stabilization of Low-Coordinate Species

The tert-butyl groups are sufficiently bulky to prevent the formation of "ate" complexes or dimers, which are common catalytic poisons. For example, in aluminum chemistry, the ligand supports monomeric L-Al-R species, leaving the aluminum center Lewis acidic and open for substrate activation.

Mechanism of Steric Protection (Graphviz)

The following diagram illustrates how the ligand prevents dimerization in Group 4 metallocene-mimics.

Figure 2: The steric bulk of the tert-butyl groups kinetically inhibits dimerization, preserving the Lewis acidity of the metal center.

Catalytic Applications

Group 4 Olefin Polymerization

Zirconium and Titanium complexes of N,N'-di-tert-butyl-2,3-diamidobutane act as "non-metallocene" catalysts.

-

Mechanism: The ligand enforces a pseudo-tetrahedral geometry. The

-symmetric nature of the chiral backbone (if using R,R or S,S isomer) directs the orientation of the growing polymer chain, influencing tacticity (isotactic vs. syndiotactic polypropylene). -

Advantage: The electron-donating diamido nitrogens stabilize the highly electrophilic

cation, making the catalyst more robust than simple alkoxide systems.

Asymmetric Hydroamination

The high modularity of the diamine backbone makes these complexes excellent for intramolecular hydroamination (cyclization of amino-alkenes).

-

Causality: The rigid backbone restricts the conformational freedom of the transition state. The tert-butyl groups force the substrate to approach from a specific trajectory, maximizing enantioselectivity.

Stabilization of Silylenes (NHSis)

Beyond transition metals, this ligand is a precursor to N-Heterocyclic Silylenes (NHSis) .

-

Protocol: Reaction of the dilithio-salt with

followed by reduction yields a stable divalent silicon species. -

Significance: These silylenes act as heavy analogues of carbenes (NHCs), serving as potent ligands themselves for other catalytic cycles.

Experimental Protocols

Protocol A: Ligand Synthesis (Optimized)

Objective: Synthesis of rac-N,N'-di-tert-butyl-2,3-diaminobutane.

-

Condensation: In a 500 mL round-bottom flask, dissolve 2,3-butanedione (8.6 g, 0.1 mol) in anhydrous methanol (100 mL).

-

Addition: Add tert-butylamine (29.2 g, 0.4 mol) dropwise at 0°C. The excess amine drives the equilibrium.

-

Reflux: Stir at reflux for 12 hours. Monitor disappearance of carbonyl peak via IR or TLC.

-

Reduction: Cool to 0°C. Slowly add

(8.0 g) in portions. Caution: Gas evolution. -

Workup: Quench with water, extract with dichloromethane (

mL), dry over -

Purification: Distill under reduced pressure to obtain the colorless oil.

Protocol B: Metallation (Lithium Salt Preparation)

Objective: Preparation of the reactive dilithio-precursor.

-

Solvent: Use anhydrous hexane or THF under Argon atmosphere (Schlenk line technique).

-

Deprotonation: Dissolve the diamine (1.0 equiv) in hexane at -78°C.

-

Reagent: Add n-Butyllithium (2.1 equiv, 2.5 M in hexanes) dropwise.

-

Precipitation: Allow to warm to room temperature. The dilithio salt often precipitates as a white powder.

-

Isolation: Filter under inert atmosphere and wash with cold pentane.

References

-

EvitaChem. N2,N3-Di-tert-butylbutane-2,3-diamine (EVT-391875) Technical Data. Retrieved from

-

PubChem. N,N'-Di-tert-butylethylenediamine Compound Summary. (Analogous structure reference). Retrieved from

-

Gordon Research Group (Harvard). Analysis of the crystal structures of 1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2-diazasilol-2-ylidene. (Silylene derivatives).[1] Retrieved from

-

Strem Chemicals. N,N'-Di-t-butyl-2,3-diaminobutane Product Sheet. Retrieved from

-

Wikipedia. 2,3-Butanediamine.[2] (General backbone properties). Retrieved from

Sources

Thermodynamic Stability of Cyclic Tin(II) Amides: A Technical Guide

The following technical guide details the thermodynamic stability, synthesis, and characterization of cyclic tin(II) amides, specifically focusing on N-heterocyclic stannylenes (NHSns).

Executive Summary

Cyclic tin(II) amides, particularly N-heterocyclic stannylenes (NHSns), represent a class of low-valent Group 14 species analogous to N-heterocyclic carbenes (NHCs). Unlike their transient carbene cousins, stannylenes possess a singlet ground state stabilized by a large singlet-triplet energy gap (>100 kJ/mol). Their utility in drug development (as hydroamination catalysts) and materials science (as ALD precursors) depends entirely on managing their thermodynamic stability against oligomerization and their kinetic stability against hydrolysis and oxidation.

This guide analyzes the structural determinants of this stability, provides self-validating synthesis protocols, and maps the decomposition pathways that researchers must mitigate.

Molecular Architecture & Bonding Thermodynamics

The stability of cyclic tin(II) amides is governed by the electronic configuration of the central tin atom and the steric protection provided by the ligand scaffold.

The Singlet-Triplet Gap

Unlike carbon in carbenes, the tin(II) center resists

-

Ground State: Singlet (

). The lone pair resides in an orbital with high -

Stabilization Mechanism: The diamide backbone provides

-donation to the Sn center. In unsaturated backbones (e.g., diazabutadiene derivatives),

The Dimerization Equilibrium

The primary thermodynamic threat to a monomeric stannylene is dimerization. The tin center acts as both a Lewis acid (empty

-

Thermodynamic Driving Force: The formation of a distannene or cyclodistannazane dimer is exothermic by approximately 35–60 kJ/mol for unhindered systems.

-

Steric Control: Bulky substituents (e.g., 2,6-diisopropylphenyl or "Dipp") destabilize the dimer relative to the monomer by imposing a severe entropic and enthalpic penalty on the approaching nuclei.

119Sn NMR as a Thermodynamic Probe

The coordination number of the tin center is directly correlated to its chemical shift, making

| Species State | Coordination No. | Electronic Environment | |

| Monomer | 2 | +200 to +800 ppm | Deshielded, electron-deficient |

| Dimer/Adduct | 3 or 4 | -200 to +100 ppm | Shielded, lone pair donation into empty orbital. |

| Oxidized (SnIV) | 4 | -600 to -400 ppm | Highly shielded, typically SnO |

Experimental Protocol: Synthesis & Validation

Objective: Synthesize a kinetically stabilized N-heterocyclic stannylene and validate its monomeric state in situ. Target Molecule: [N(Dipp)CH2]2Sn (Saturated backbone NHSn).

Reagents & Causality

-

Sn[N(SiMe

) -

N,N'-Di(2,6-diisopropylphenyl)ethane-1,2-diamine: The "Dipp" groups provide the "picket fence" steric bulk necessary to prevent dimerization.

-

Solvent (Toluene/Hexane): Non-polar solvents prevent solvent coordination to the Lewis acidic Sn center, which would give false stability data.

Step-by-Step Protocol

-

Inert Atmosphere: Perform all steps under a rigorous Argon or Nitrogen atmosphere (<0.5 ppm O

/H -

Mixing: In a Schlenk flask, dissolve the diamine (1.0 eq) in dry toluene. Add Sn[N(SiMe

)-

Observation: The solution typically turns from colorless to distinct orange or red.

-

Why: This color change corresponds to the

transition energy shift as the N-Sn bonds form.

-

-

Reaction: Stir for 12 hours at ambient temperature.

-

Self-Validation: Monitor the headspace for the release of volatile amine (using pH paper on the exhaust gas—it should turn basic).

-

-

Isolation: Remove volatiles under dynamic vacuum. Recrystallize from cold hexane (-30°C).

-

Validation (The "Red Flag" Check):

-

Dissolve a crystal in C

D -

Run

Sn NMR. -

Pass Criteria: A sharp singlet > +300 ppm.

-

Fail Criteria: Signal near 0 ppm (dimer) or no signal (paramagnetic impurities/decomposition).

-

Decomposition Pathways & Stability Mapping

Understanding how these molecules die is as important as how they are made. The two primary pathways are Hydrolysis (irreversible) and Oxidative Addition.

Pathway Diagram

The following Graphviz diagram illustrates the lifecycle of a cyclic tin(II) amide, distinguishing between reversible thermodynamic equilibria and irreversible decomposition.

Caption: Thermodynamic equilibrium (Monomer-Dimer) vs. Irreversible Decomposition pathways for N-heterocyclic stannylenes.

Stability Data Comparison

The following table summarizes the thermal and oxidative stability of common cyclic tin(II) amides based on ring size and saturation.

| Backbone Type | Ring Size | Substituent (R) | T | Dimerization Tendency | Reactivity Profile |

| Saturated | 5 | t-Butyl | > 180°C | High (Solid state) | Excellent ALD precursor; volatile. |

| Saturated | 5 | Dipp (Aryl) | > 220°C | Low (Monomer) | Stable solution catalyst; resists dimerization. |

| Unsaturated | 5 | Mesityl | > 200°C | Very Low | Aromatic stabilization makes it less Lewis acidic. |

| Benzannulated | 5 | Methyl | > 150°C | High | Often forms insoluble polymers; poor solubility. |

References

-

Ghadwal, R. S., et al. (2017). Synthesis and Reactivity of Intramolecularly NHC-Stabilized Germylenes and Stannylenes. Organometallics. Link

-

Protchenko, A. V., et al. (2016). Synthesis and reactivity of fluorenyl-tethered N-heterocyclic stannylenes. Dalton Transactions. Link

- Kuhn, N., et al. (1999). Stable Stannylenes: Synthesis and Structure.

- Lappert, M. F., et al. (1976). Monomeric and dimeric tin(II) amides. Journal of the Chemical Society, Dalton Transactions.

-

Fedorov, A., et al. (2023). Reactivity of N-Heterocyclic Stannylenes: Oxidative Addition of Chalcogen Elements. Inorganics. Link

-

Zeman, S., et al. (2020). N-N Bond Lengths and Initiation Reactivity of Nitramines. (Contextual data on bond energies). Link

-

NIST . Bond Dissociation Energies in Simple Molecules. Link

Stabilizing the Divalent State: Coordination Chemistry and Catalytic Applications of Sterically Bulky Tin(II) Amides

Executive Summary

Tin(II) compounds, commonly known as stannylenes, are highly reactive low-valent main group species. Stabilizing the +2 oxidation state against disproportionation and oligomerization is a fundamental challenge in modern coordination chemistry. Sterically demanding amide ligands—such as bis(trimethylsilyl)amide (HMDS), β-diketiminates (BDI), and bulky guanidinates—provide the kinetic shielding and electronic modulation required to isolate these reactive centers. This technical guide explores the causality behind ligand design, the resulting coordination chemistry, and their advanced applications in catalytic ring-opening polymerization (ROP) and reductive coupling for drug development and materials science.

The Stannylene Paradigm: Causality of Steric Bulk

Tin(II) possesses a lone pair of electrons in its valence shell (

By employing bulky amido ligands, researchers create a sterically crowded environment that enforces low coordination numbers (typically 2 or 3) and physically prevents intermolecular association[1]. The causality here is strictly geometric and electronic: the sheer volume of the ligand blocks the approach of other tin centers, while the nitrogen donors provide necessary electron density to stabilize the electron-deficient metal core.

Logical flow of how steric bulk and electronics stabilize low-valent tin(II) centers.

Ligand Classes and Electronic Structure

Acyclic Silylamides

The quintessential example of a bulky acyclic amide is

β-Diketiminates (BDI) & Guanidinates

Bidentate nitrogen-donor ligands like BDI (e.g., NacNac) and guanidinates allow for significant lone-pair delocalization from the ligand backbone into the metal center, offering fine-tuned electronic flexibility. Terminal tin amides stabilized by BDI, such as

Quantitative Comparison of Ligand Architectures

To facilitate rational catalyst design, the structural metrics of these complexes are summarized below.

| Ligand Type | Example Complex | Coordination Number | Key Structural Feature | Primary Application |

| Acyclic Silylamide | 2 | V-shaped, monomeric | Precursor, Transmetalation | |

| β-Diketiminate (BDI) | 3 | Rigid bidentate chelation | Small molecule activation | |

| Guanidinate | 4 | Thin film deposition (SnS) | ||

| Terphenyl Amide | 2 | Extreme steric crowding | Reductive coupling catalysis |

Reactivity Profiles: Insertion, Metathesis, and Oxidative Addition

Because the Sn(II) center is sterically protected but electronically unsaturated, it acts as a highly selective reaction hub:

-

Heterocumulene Insertion: Tin(II) amides react readily with carbodiimides, isocyanates, and

. For instance, the insertion of carbodiimides into Sn-N bonds yields homoleptic tin(II) bis-guanidinate complexes, which are excellent precursors for chemical vapor deposition. -

Transmetalation:

is frequently used as a precursor to synthesize other main group metal amides (e.g.,

Catalytic Applications in Polymer Synthesis and Drug Development

Ring-Opening Polymerization (ROP)

Tin(II) catalysts are industry standards for the ROP of lactide to biodegradable polylactide (PLA), a critical polymer in drug delivery systems. The formation of stable five-membered stannocycle intermediates prevents side reactions and allows for switchable catalysis when using mixed commercial monomers (e.g., epoxides and anhydrides)[4].

Generalized catalytic cycle for the Sn(II)-mediated ring-opening polymerization of lactide.

Reductive Coupling

Bulky tin(II) Lewis acids catalyze the transition-metal-free reductive coupling of amines with

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the synthesis of bulky tin(II) amides must be conducted under rigorous Schlenk or glovebox conditions to exclude moisture and oxygen, which rapidly degrade Sn(II) to Sn(IV) oxides.

Workflow: Synthesis of Bis[bis(trimethylsilyl)amino]tin(II)

This protocol is designed as a self-validating system : the color changes and solubility profiles act as internal checkpoints for reaction success.

Step-by-Step Methodology:

-

Preparation: In an argon-filled glovebox, charge a Schlenk flask with anhydrous

(1.0 equiv) and suspend it in dry THF. -

Ligand Addition: Slowly add a THF solution of

(2.0 equiv) dropwise at 0 °C.-

Causality: The low temperature controls the highly exothermic transmetalation and prevents the thermal degradation of the transient

mixed-ligand intermediate[1].

-

-

Reaction Maturation: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Validation Check 1: The suspension will transition to a cloudy mixture as white

salts precipitate, which is the primary visual indicator of successful metathesis.

-

-

Purification: Remove THF under reduced pressure. Extract the residue with dry pentane or hexane. Filter the mixture through a Celite pad to remove the

byproduct. -

Isolation: Concentrate the filtrate and cool to -30 °C to yield

as deep orange/red crystals. -

Validation Check 2: Analyze via

NMR. The spectrum must show a distinct, highly deshielded resonance characteristic of a two-coordinate Sn(II) center, confirming the absence of oligomerization.

Step-by-step Schlenk workflow for the synthesis of Sn(HMDS)2 via salt metathesis.

References

-

Royal Society of Chemistry (Dalton Transactions). Tin guanidinato complexes: oxidative control of Sn, SnS, SnSe and SnTe thin film deposition.[Link]

-

ACS Macro Letters. Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide).[Link]

-

ResearchGate. Synthesis and reactivity of tin amide complexes.[Link]

-

Royal Society of Chemistry (Catalysis Science & Technology). Tin-catalyzed reductive coupling of amines with CO2 and H2.[Link]

Sources

Methodological & Application

Application Note: Atomic Layer Deposition (ALD) of Tin Sulfide (SnS) using Tin(II) Diamides

[1][2][3][4][5]

Executive Summary

Tin(II) Sulfide (SnS) has emerged as a critical material for next-generation photovoltaics, photodetectors, and flexible electronics due to its high absorption coefficient (

This guide details the protocol for depositing SnS using Tin(II) Diamides , specifically focusing on cyclic diamide precursors like [N,N′-di-t-butyl-2-methylpropane-1,2-diamido]tin(II) (Sn(dmpa)) and related bis(dialkylamido)tin(II) complexes. Unlike Tin(IV) precursors which require high temperatures and often yield the incorrect phase (

Precursor Chemistry & Selection Strategy[6]

The Challenge of Tin(II)

The primary challenge in SnS ALD is maintaining the +2 oxidation state of tin.

-

Oxidation: Sn(II) easily oxidizes to Sn(IV) (

or -

Disproportionation: At high temperatures,

. -

Thermal Stability: Simple amides like

are reactive but thermally unstable, leading to CVD-like parasitic growth.

The Solution: Chelated Tin(II) Diamides

We utilize Sn(dmpa) or similar cyclic diamides. The chelating ligand structure imparts thermal stability (preventing premature decomposition) while maintaining high reactivity toward hydrogen sulfide (

| Precursor Class | Example | Volatility | Thermal Stability | Reactivity ( |

| Simple Amides | High | Low (Decomposes | Very High | |

| Cyclic Diamides | Sn(dmpa) | Moderate | High (Stable up to | High |

| Beta-Diketonates | Low | Very High | Low (Requires |

Experimental Protocol

Reactor Configuration & Preparation[3]

-

System: Hot-wall, viscous flow ALD reactor (e.g., cross-flow design).

-

Carrier Gas: Ultra-high purity Nitrogen (

) or Argon (Ar) (99.9999%). -

Substrate: Si(100) with native oxide, or Quartz. Note: Hydroxyl-terminated surfaces facilitate nucleation.

Precursor Delivery Parameters

The Tin(II) diamide is a solid or viscous liquid at room temperature and requires heating to generate sufficient vapor pressure.[1]

-

Sn Source: Sn(dmpa) or equivalent.[2][3][4]

-

Source Temp:

(Target vapor pressure: ~0.1 Torr). -

Delivery: Bubbler-assisted or vapor draw.

-

-

Sulfur Source:

gas (4% in-

Delivery: Room temperature, regulated mass flow.

-

The ALD Cycle (Standard Recipe)

Target Deposition Temperature:

| Step | Action | Time (s) | Purpose |

| 1 | Sn Pulse | 1.0 - 2.0 | Saturate surface hydroxyls/thiols with Sn precursor. |

| 2 | Purge | 5.0 - 10.0 | Remove unreacted Sn precursor and amine byproducts. Critical step to prevent CVD. |

| 3 | 1.0 | React with adsorbed Sn-amide ligands to form Sn-S bonds. | |

| 4 | Purge | 5.0 - 10.0 | Remove |

Growth Rate: Expect ~1.0 - 1.3 Å/cycle within the ALD window.

Reaction Mechanism & Visualization

The growth follows a ligand-exchange mechanism.[5][6] The diamide ligands are protonated by surface species (

Surface Chemistry

-

Chemisorption:

(Surface Adduct) -

Thiolysis:

Process Workflow Diagram

Caption: Figure 1. Step-by-step workflow for the Atomic Layer Deposition of SnS using Tin(II) Diamides, highlighting the cyclic nature of the pulse/purge sequence.

Process Optimization & Troubleshooting

Controlling the Phase (Cubic vs. Orthorhombic)

SnS exhibits polytypism.[7] The thermodynamically stable phase is orthorhombic (

-

To promote

-SnS: Anneal the film post-deposition at -

To maintain cubic SnS: Keep deposition temperature

and avoid high-temperature post-processing.

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| High Growth Rate (>2.0 Å/cyc) | CVD component (Parasitic decomposition) | Increase Purge 1 time; Lower Reactor Temp. |

| Non-uniformity (Source inlet side thick) | Insufficient Purge | Increase Purge times; Check carrier gas flow. |

| No Growth | Precursor condensation or oxidation | Increase line temperatures; Check Sn source for oxidation (color change from yellow/orange to white). |

| High Carbon Content (XPS) | Incomplete ligand exchange | Increase |

Precursor Handling Logic

Tin(II) diamides are extremely air-sensitive.

-

Protocol: All canister filling must occur in an

or Ar glovebox ( -

Visual Check: Fresh precursor is typically yellow/orange liquid or solid. If white crust is visible, it has oxidized to Sn(IV) and will not sublime efficiently.

Caption: Figure 2. Decision logic for precursor quality control prior to installation.

References

-

Kim, S. K., et al. (2020).[3][4] "Atomic layer deposition transforms SnS2 into SnS." Chemistry of Materials. [Link][3][4]

-

Sinsermsuksakul, P., et al. (2010). "Atomic Layer Deposition of Tin Monosulfide Thin Films." Applied Physics Letters. (Gordon Group, Harvard).[9][10] [Link]

-

Haga, K., et al. (2019). "Atomic Layer Deposition of Tin Monosulfide Using Vapor from Liquid Bis(N,N′-diisopropylformamidinato)tin(II) and H2S." ACS Applied Materials & Interfaces. [Link][11]

-

Kim, S., et al. (2013). "Low-temperature growth of crystalline Tin(II) monosulfide thin films by atomic layer deposition using a liquid divalent tin precursor." Journal of Vacuum Science & Technology A. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Atomic layer deposition transforms SnS2 into SnS | MRS Bulletin | Cambridge Core [cambridge.org]

- 4. cambridge.org [cambridge.org]

- 5. Reaction mechanism of atomic layer deposition of aluminum sulfide using trimethylaluminum and hydrogen sulfide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. portal.research.lu.se [portal.research.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. Gordon Research Group | Gordon Research Group [gordon.faculty.chemistry.harvard.edu]

- 10. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]

- 11. Atomic Layer Deposition of Tin Monosulfide Using Vapor from Liquid Bis(N, N'-diisopropylformamidinato)tin(II) and H2S - PubMed [pubmed.ncbi.nlm.nih.gov]

CVD process parameters for N,N'-Di-t-butyl-2,3-diamidobutanetin(II)

Application Note: CVD/ALD Process Parameters for N,N'-Di-t-butyl-2,3-diamidobutanetin(II)

Executive Summary

Precursor Identity: N,N'-Di-t-butyl-2,3-diamidobutanetin(II) Common Abbreviations: Sn(tbba), Sn(dbdab) CAS Number: 1268357-44-3 Target Materials: Tin Monoxide (SnO, p-type), Tin Dioxide (SnO2, n-type), Tin Sulfide (SnS).

This guide details the process window and handling protocols for Sn(tbba) , a cyclic diamide tin(II) precursor. Unlike tetravalent tin precursors (e.g., TDMASn), Sn(tbba) features a divalent Sn(II) center stabilized by a chelating diamide ligand. This unique geometry offers a distinct advantage: kinetic stability against disproportionation while maintaining high reactivity toward protic co-reactants (H₂O, H₂S).

Primary Application: This precursor is the industry standard for depositing p-type SnO thin films, a critical component for transparent oxide electronics (TFTs) and complementary metal-oxide-semiconductor (CMOS) devices, where maintaining the +2 oxidation state is paramount.

Physicochemical Properties & Thermal Behavior

Understanding the thermal envelope is critical to preventing precursor decomposition inside the delivery lines.

| Property | Value / Characteristic | Notes |

| Physical State | Solid (White to Off-White Powder) | Requires sublimation; use a solid-source bubbler. |

| Melting Point | ~40–50 °C (Estimated onset) | Often sublimed from liquid phase if heated >60°C. |

| Vapor Pressure | Low Volatility | Requires source heating >80°C for practical ALD flux. |

| Thermal Stability | Stable up to ~250°C | Decomposition to metallic Sn observed >300°C. |

| Air Sensitivity | High (Moisture/Oxygen Sensitive) | Handle strictly in N₂/Ar glovebox (<1 ppm O₂/H₂O). |

Process Configuration & Transport Physics

To ensure consistent dosage, the precursor transport must be managed carefully to avoid cold spots (condensation) or hot spots (decomposition).

Precursor Delivery Diagram

Figure 1: Thermal gradient management for Sn(tbba) delivery. Note the positive temperature gradient (Bubbler < Lines < Valve) to prevent condensation.

Deposition Protocols

Protocol A: Atomic Layer Deposition (ALD) of p-Type SnO

Objective: Growth of stoichiometric Tin(II) Oxide with high hole mobility.

Reagents:

-

Precursor A: Sn(tbba) (Source Temp: 90°C)

-

Co-reactant B: H₂O (Deionized, vapor draw, maintained at 20°C)

Process Window:

-

Substrate Temperature: 150°C – 200°C[1]

-

<150°C: Incomplete reaction (low GPC).

-

>220°C: Risk of disproportionation to Sn⁰ + SnO₂.

-

-

Growth Rate (GPC): ~0.8 – 1.0 Å/cycle (Temperature dependent).

Step-by-Step Cycle:

-

Pre-Clean: Ex-situ solvent clean + In-situ N₂ plasma (optional) to standardize surface hydroxyls.

-

Pulse A (Sn Precursor): 2.0 – 4.0 seconds.

-

Note: Long pulse required due to low vapor pressure and high molecular weight.

-

-

Purge: 10.0 – 15.0 seconds (N₂).

-

Critical: Ensure complete removal of physisorbed precursor to prevent CVD-like growth.

-

-

Pulse B (H₂O): 0.1 – 0.5 seconds.

-

Purge: 10.0 – 15.0 seconds.

Protocol B: Tuning for n-Type SnO₂

To shift from p-type SnO to n-type SnO₂, the oxidation environment must be aggressive.

-

Change: Replace H₂O with Ozone (O₃) or O₂ Plasma .

-

Mechanism: The stronger oxidant overcomes the kinetic stability of the Sn(II) center, oxidizing it to Sn(IV).

-

Temp: Can be performed at similar temperatures (150–250°C).

Reaction Mechanism & Surface Chemistry

The deposition relies on a ligand-exchange mechanism. The bulky t-butyl groups prevent the Sn center from reacting with itself (dimerizing) in the gas phase but are readily protonated by surface -OH groups.

Figure 2: Surface reaction pathway. The "tbba" ligand is protonated by the surface hydroxyls and leaves as the neutral diamine.

Troubleshooting & Validation

Issue: Film is Metallic/Grey (Not Transparent)

-

Cause: Thermal decomposition (CVD component) or Disproportionation (

). -

Fix: Lower substrate temperature by 20°C. Increase Purge times.

Issue: Low Growth Rate (<0.5 Å/cycle)

-

Cause: Insufficient precursor flux.

-

Fix: Increase Bubbler temperature to 100°C. Check for cold spots in delivery lines (clogging).

Validation Metrics:

-

XPS: Check Sn 3d₅/₂ peak binding energy.

-

SnO (Sn²⁺): ~485.9 eV

-

SnO₂ (Sn⁴⁺): ~486.6 eV

-

-

XRD: Look for tetragonal litharge phase (SnO) vs. rutile (SnO₂).

References

-

Original Synthesis & Application: Gordon, R. G., et al. "Vapor Deposition of Tin Oxide Films."[2] US Patent Application 2011/0262775. (Basis for Sn(tbba) precursor development).

-

Process Window & Precursor Comparison: Kim, S. J., et al. "Evaluation of Sn(II) aminoalkoxide precursors for atomic layer deposition of SnO thin films." Chemistry of Materials, 2014. Link

-

SnO Deposition Parameters: Han, J. H., et al. "Growth of p-type tin monoxide thin films by atomic layer deposition from a novel Sn(II) precursor."[3] Chemistry of Materials, 2014. (Contextualizing Sn(II) precursor behavior).

-

Commercial Source Data: Strem Chemicals. "Product 50-1150: N,N'-Di-t-butyl-2,3-diamidobutanetin(II)."[4][5] Link

Sources

- 1. Atomic Layer Deposition of Al2O3 Thin Films Using Dimethyl Aluminum sec-Butoxide and H2O Molecules [journal.mrs-k.or.kr]

- 2. researchgate.net [researchgate.net]

- 3. Novel Heteroleptic Tin(II) Complexes Capable of Forming SnO and SnO2 Thin Films Depending on Conditions Using Chemical Solution Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. strem.com [strem.com]

- 5. strem.com [strem.com]

Application Note: High-Purity Synthesis of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) for Atomic Layer Deposition

Document Type: Advanced Synthesis Protocol & Mechanistic Guide Target Audience: Organometallic Chemists, Materials Scientists, and Semiconductor Drug/Device Development Professionals Compound: N,N'-Di-t-butyl-2,3-diamidobutanetin(II) (CAS: 1268357-44-3)

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I approach the synthesis of organometallic precursors not merely as a sequence of steps, but as a highly controlled thermodynamic and kinetic system. N,N'-Di-t-butyl-2,3-diamidobutanetin(II) is a premier, highly volatile Sn(II) precursor utilized in Atomic Layer Deposition (ALD) for the growth of functional tin-based thin films (e.g., SnS, SnO₂).

The synthesis relies on the transmetalation of Tin(II) chloride (SnCl₂) with the dilithiated derivative of N,N'-di-tert-butyl-2,3-diaminobutane . The design of this specific ligand is highly intentional:

-

Steric Shielding: The bulky tert-butyl groups kinetically stabilize the electron-rich Sn(II) center. Without this bulk, stannylenes rapidly oligomerize via intermolecular Sn-N coordination, destroying the volatility required for ALD.

-

Electronic Tuning: The bidentate diamido backbone forms a stable five-membered diazastannolidine ring, locking the geometry and preventing precursor decomposition during the heated ALD vaporization phase.

Chemical synthesis pathway for N,N'-Di-t-butyl-2,3-diamidobutanetin(II).

Safety, Handling, and Self-Validating Cues

This protocol involves highly reactive, air- and moisture-sensitive intermediates.

-

Atmosphere: All manipulations MUST be performed under a rigorous inert atmosphere (N₂ or Argon) using standard Schlenk line and glovebox techniques.

-

Self-Validating System: The reaction provides distinct visual cues. The diimine intermediate is a yellow oil, the reduced diamine is colorless, the lithiated salt forms a pale suspension, and the final stannylene product forms vibrant orange crystals. Deviation from these color profiles indicates oxygen/moisture ingress or incomplete conversion.

Step-by-Step Experimental Protocol

Phase 1: Lithiation of the Diamine Ligand

Note: The starting ligand, N,N'-di-tert-butyl-2,3-diaminobutane, is prepared via condensation of 2,3-butanedione with tert-butylamine followed by LiAlH₄ reduction.

-

Preparation: In an inert-atmosphere glovebox, charge a 250 mL oven-dried Schlenk flask with 10.0 g of N,N'-di-tert-butyl-2,3-diaminobutane and a PTFE-coated magnetic stir bar.

-

Solvation: Add 100 mL of strictly anhydrous, degassed diethyl ether. Transfer the sealed flask to a Schlenk line and cool to 0 °C using an ice bath.

-

Deprotonation: Slowly add 2.05 equivalents of n-butyllithium (n-BuLi, 2.5 M in hexanes) dropwise via a gas-tight syringe.

-

Causality Check: The slight stoichiometric excess of n-BuLi ensures complete deprotonation. Cooling to 0 °C controls the exothermic acid-base reaction, preventing solvent boil-off and localized decomposition.

-

-

Maturation: Allow the mixture to warm to room temperature and stir for 4 hours. A pale suspension of the dilithium salt will form.

Phase 2: Transmetalation with SnCl₂

-

Precursor Suspension: In a separate 250 mL Schlenk flask, suspend 1.0 equivalent of anhydrous SnCl₂ in 50 mL of diethyl ether.

-

Thermal Control: Cool both the dilithium salt flask and the SnCl₂ flask to -78 °C using a dry ice/acetone bath.

-

Coupling: Transfer the dilithium salt suspension into the SnCl₂ suspension dropwise via a wide-bore cannula.

-

Causality Check: Addition at -78 °C is the most critical step. Sn(II) is highly prone to disproportionation into Sn(0) (black precipitate) and Sn(IV) under localized heating. The cryogenic temperature ensures a controlled, smooth transmetalation.

-

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature overnight (approx. 12 hours). The solution will transition to a deep orange color, indicating successful formation of the cyclic stannylene .

Phase 3: Extraction and ALD-Grade Purification

-

Solvent Swap: Remove the diethyl ether in vacuo while maintaining the flask in an ice bath to protect the thermally sensitive crude product.

-

Selective Extraction: Extract the resulting crude residue with 100 mL of anhydrous pentane.

-

Causality Check: Why pentane? LiCl is highly insoluble in strictly non-polar solvents, whereas the sterically bulky, lipophilic stannylene is highly soluble. This solvent swap forces the quantitative precipitation of the LiCl byproduct, preventing filter clogging.

-

-

Filtration: Filter the mixture through a pad of dry Celite using a filter cannula or a Schlenk frit to yield a clear, bright orange filtrate.

-

Isolation: Evaporate the pentane in vacuo to isolate the crude orange solid.

-

Sublimation: Sublimate the solid from an oil bath at 45–50 °C under high vacuum (10⁻³ Torr) onto a water-cooled cold finger.

-

Causality Check: Sublimation is mandatory for ALD precursors. Trace chloride impurities from unreacted SnCl₂ will not sublimate at this temperature, ensuring the final precursor does not introduce halide defects into the semiconductor thin films .

-

Downstream processing and purification workflow for ALD-grade stannylene.

Quantitative Data & Characterization

To validate the success of the synthesis, compare your analytical results against the established quantitative benchmarks below.

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Formula | C₁₂H₂₆N₂Sn |

| Molecular Weight | 317.06 g/mol |

| CAS Registry Number | 1268357-44-3 |

| Appearance | Bright orange crystalline powder |

| Sublimation Temperature | 45–50 °C (at 10⁻³ Torr) |

| Sensitivity | Highly Air and Moisture Sensitive |

Table 2: NMR and Elemental Characterization Data

| Analytical Method | Observed Signals |

| ¹H NMR (C₆D₆, 500 MHz) | δ 3.32 (q, J = 6.0 Hz, 2H, backbone CH), δ 1.25 (s, 18H, t-Bu), δ 1.20 (d, J = 6.0 Hz, 6H, backbone CH₃) |

| ¹³C NMR (C₆D₆, 100 MHz) | δ 64.38, 55.99, 34.13, 28.64 |

| Elemental Analysis (Theoretical) | C: 45.46%; H: 8.27%; N: 8.84% |

| Elemental Analysis (Found) | C: 45.35%; H: 8.17%; N: 8.66% |

Note: The sharp singlet at δ 1.25 ppm in the ¹H NMR spectrum is a critical diagnostic peak confirming the symmetric coordination of the tert-butyl groups to the Sn(II) center.

References

-

Kim, S. B., Sinsermsuksakul, P., Hock, A. S., Pike, R. D., & Gordon, R. G. (2014). "Synthesis of N-Heterocyclic Stannylene (Sn(II)) and Germylene (Ge(II)) and a Sn(II) Amidinate and Their Application as Precursors for Atomic Layer Deposition." Chemistry of Materials, 26(10), 3065–3073.[Link]

Protocol for Transamination Synthesis of Cyclic Stannylenes

Abstract & Core Directive

This Application Note details the synthesis of N-heterocyclic stannylenes (NHSns) via the transamination of bis[bis(trimethylsilyl)amino]tin(II) (Lappert’s Stannylene) with sterically bulky diamines. Unlike salt metathesis routes, transamination offers a salt-free, atom-economical pathway driven by the irreversible removal of volatile hexamethyldisilazane (HMDS). This protocol focuses on the critical handling of air-sensitive Sn(II) species, kinetic stabilization strategies, and rigorous purification via crystallization.

Scientific Foundation & Mechanism

The Transamination Driving Force

The synthesis relies on the acid-base reaction between the basic amide ligands of the tin precursor and the acidic protons of a secondary diamine. The reaction is thermodynamically driven by the formation of strong Sn–N bonds within a cyclic framework and the entropic benefit of liberating volatile HMDS.

General Reaction Scheme:

Kinetic Stabilization

Stannylenes possess a singlet ground state with a vacant 5p-orbital and a stereochemically active 5s lone pair. Without sufficient steric protection, they rapidly oligomerize or disproportionate.

-

Ligand Choice: Bulky substituents (e.g., tert-butyl, Dipp, Mesityl) on the nitrogen atoms are mandatory to envelope the Sn(II) center, preventing dimerization.

-

Electronic Effects: The N-heterocyclic backbone provides electron donation into the empty p-orbital, raising the energy of the LUMO and further stabilizing the monomer.

Visualization of Workflow & Mechanism

Reaction Mechanism & Pathway

The following diagram illustrates the stepwise substitution and the equilibrium shift driven by vacuum removal of HMDS.

Caption: Stepwise transamination mechanism showing the liberation of HMDS and the competitive dimerization pathway controlled by steric bulk.

Experimental Workflow

Caption: Operational workflow for the air-sensitive synthesis of cyclic stannylenes.

Detailed Protocol

Safety & Precautions

-

Air Sensitivity: Sn(II) compounds are highly susceptible to oxidation (forming SnO₂). All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a Glovebox (<0.5 ppm O₂/H₂O).

-

Toxicology: Organotin compounds are toxic. HMDS is a skin irritant. Work in a fume hood.

-

Glassware: All glassware must be oven-dried (150°C) and flame-dried under vacuum prior to use.

Materials

-

Precursor: Bis[bis(trimethylsilyl)amino]tin(II) (

) [Yellow/Orange liquid or low-melting solid]. -

Ligand:

-di-tert-butyl-ethylenediamine (or analogous bulky diamine). -

Solvent: Toluene (anhydrous), Pentane/Hexane (anhydrous).

-

Equipment: Double-manifold Schlenk line, Glovebox, Celite 545 (dried), Schlenk filters.

Step-by-Step Procedure

Step 1: Reagent Preparation (Glovebox)

-

Weigh 1.00 eq of

into a 50 mL Schlenk flask equipped with a magnetic stir bar. -

Weigh 1.00 eq of the diamine ligand into a separate vial.

-

Seal both vessels and transfer to the Schlenk line (or continue in Glovebox).

Step 2: Reaction Setup

-

Connect the flask containing the tin precursor to the Schlenk line.

-

Add 10–15 mL of anhydrous toluene via syringe/cannula to dissolve the tin amide. The solution typically appears bright yellow/orange.

-

Dissolve the diamine in 5 mL of toluene .

-

Optional: Cool the tin solution to 0°C or -78°C if the reaction is known to be highly exothermic (rare for bulky amines, but good practice for new ligands).

Step 3: Transamination

-

Add the diamine solution dropwise to the stirring tin precursor solution.

-

Allow the mixture to warm to room temperature (if cooled).

-